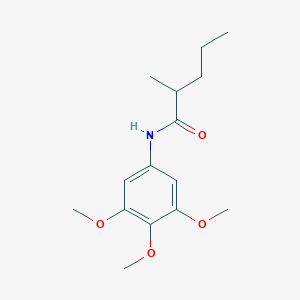
2-methyl-N-(3,4,5-trimethoxyphenyl)pentanamide
Overview
Description
2-methyl-N-(3,4,5-trimethoxyphenyl)pentanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MPTP, and it is a derivative of the phenethylamine family. MPTP has a unique chemical structure that makes it an attractive candidate for studying its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
MPTP's mechanism of action involves the inhibition of MAO-B, which leads to an increase in dopamine levels in the brain. The increase in dopamine levels has been found to have a positive effect on cognitive function and memory. MPTP has also been found to have a high affinity for the dopamine transporter, which leads to an increase in dopamine uptake and transport.
Biochemical and Physiological Effects
MPTP has been found to have several biochemical and physiological effects. The inhibition of MAO-B leads to an increase in dopamine levels, which has been found to have a positive effect on cognitive function and memory. MPTP has also been found to have a high affinity for the dopamine transporter, which leads to an increase in dopamine uptake and transport. Additionally, MPTP has been found to have antioxidant properties, which makes it an attractive candidate for studying its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
MPTP has several advantages and limitations for lab experiments. One of the significant advantages of MPTP is its ability to inhibit MAO-B, which makes it an attractive candidate for studying the regulation of dopamine metabolism. Additionally, MPTP has a unique chemical structure that makes it an attractive candidate for studying its mechanism of action. However, one of the limitations of MPTP is its potential toxicity, which makes it challenging to use in clinical settings.
Future Directions
MPTP has several potential future directions. One of the significant areas of research is the study of its potential neuroprotective effects. MPTP's antioxidant properties make it an attractive candidate for studying its potential role in the prevention and treatment of neurodegenerative diseases, such as Parkinson's disease. Additionally, MPTP's ability to inhibit MAO-B makes it an attractive candidate for studying its potential role in the treatment of depression and other psychiatric disorders.
Conclusion
In conclusion, MPTP is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The synthesis of MPTP is a complex process that requires expertise in organic chemistry. MPTP has been widely studied for its potential applications in scientific research, including the study of its mechanism of action, biochemical and physiological effects, and potential future directions. MPTP has several advantages and limitations for lab experiments, and it has several potential future directions, including the study of its potential neuroprotective effects and its potential role in the treatment of depression and other psychiatric disorders.
Scientific Research Applications
MPTP has been widely studied for its potential applications in scientific research. One of the most significant areas of research is the study of its mechanism of action. MPTP has been found to act as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine. MPTP has also been found to have a high affinity for the dopamine transporter, which makes it an attractive candidate for studying the regulation of dopamine transport.
properties
IUPAC Name |
2-methyl-N-(3,4,5-trimethoxyphenyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-6-7-10(2)15(17)16-11-8-12(18-3)14(20-5)13(9-11)19-4/h8-10H,6-7H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNVISANUFQZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3,4,5-trimethoxyphenyl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4240147.png)
![ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate](/img/structure/B4240153.png)
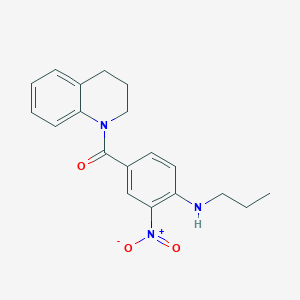
![N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4240181.png)
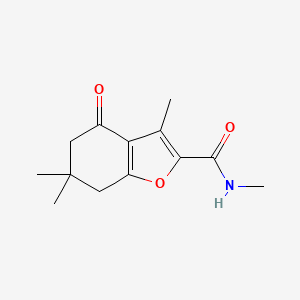
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4240197.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4240208.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4240209.png)
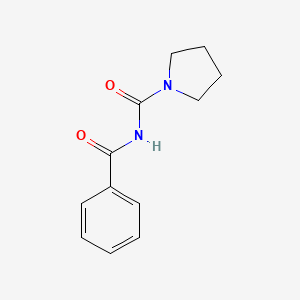
![ethyl[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B4240220.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B4240236.png)
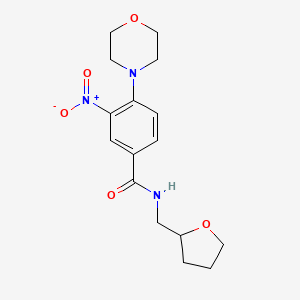
![ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240249.png)
![2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240253.png)